1,6'-Di-HABA Kanamycin A

Antibacterial activity Minimum Inhibitory Concentration (MIC) Mycobacterium smegmatis

1,6'-Di-HABA Kanamycin A (CAS 197909-67-4, molecular formula C₂₆H₅₀N₆O₁₅, MW 686.71) is a semi-synthetic, di-substituted aminoglycoside derivative of kanamycin A bearing L-4-amino-2-hydroxybutyryl (L-HABA) acyl groups at both the C-1 amino group of the 2-deoxystreptamine (DOS) moiety and the C-6' amino group of ring I. It is structurally distinguished from the clinically administered antibiotic amikacin (1-N-HABA kanamycin A) by the presence of the second HABA appendage at the 6'-position, and from its regioisomer 1,3''-Di-HABA Kanamycin A by the site of the second acylation.

Molecular Formula C26H50N6O15
Molecular Weight 686.7 g/mol
Cat. No. B14086035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6'-Di-HABA Kanamycin A
Molecular FormulaC26H50N6O15
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N
InChIInChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)
InChIKeyWOGVLSCMQBHQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6'-Di-HABA Kanamycin A (Amikacin EP Impurity F): Aminoglycoside Derivative and Pharmaceutical Reference Standard


1,6'-Di-HABA Kanamycin A (CAS 197909-67-4, molecular formula C₂₆H₅₀N₆O₁₅, MW 686.71) is a semi-synthetic, di-substituted aminoglycoside derivative of kanamycin A bearing L-4-amino-2-hydroxybutyryl (L-HABA) acyl groups at both the C-1 amino group of the 2-deoxystreptamine (DOS) moiety and the C-6' amino group of ring I [1]. It is structurally distinguished from the clinically administered antibiotic amikacin (1-N-HABA kanamycin A) by the presence of the second HABA appendage at the 6'-position, and from its regioisomer 1,3''-Di-HABA Kanamycin A by the site of the second acylation [2]. The compound is catalogued as Amikacin EP Impurity F under the European Pharmacopoeia monograph for amikacin sulfate and is primarily procured as a reference standard for analytical method development, impurity profiling, and quality control (QC) of amikacin active pharmaceutical ingredient (API) [3].

Why Kanamycin A, Amikacin, or 1,3''-Di-HABA Kanamycin A Cannot Substitute for 1,6'-Di-HABA Kanamycin A in Analytical and Impurity Profiling Workflows


The precise site of acylation on the kanamycin A scaffold fundamentally determines chromatographic retention, mass spectrometric fragmentation, and biological recognition [1]. 1,6'-Di-HABA Kanamycin A carries HABA groups at the N-1 and N-6' positions, producing a distinct relative retention time (RRT ≈ 0.89 vs. amikacin under EP chromatographic conditions) compared to its regioisomer 1,3''-Di-HABA Kanamycin A and the mono-substituted amikacin (RRT = 1.0) [2][3]. Simply substituting one of these analogs for the target compound in an HPLC impurity profiling method, a mass spectrometry identification protocol, or a pharmacopoeial system suitability test will generate incorrect peak assignments, invalidate relative retention time matching, and compromise regulatory compliance. For procurement purposes, ordering kanamycin A or amikacin in place of 1,6'-Di-HABA Kanamycin A as an analytical reference standard defeats the purpose of identity confirmation and impurity quantification required by EP and ICH guidelines [4].

Quantitative Evidence Differentiating 1,6'-Di-HABA Kanamycin A from Closest Analogs


Antibacterial Activity Comparison: 1,6'-Di-HABA Kanamycin A vs. Kanamycin A Against Mycobacterium smegmatis MC2-155

1,6'-Di-HABA Kanamycin A shows markedly reduced antibacterial activity against M. smegmatis MC2-155 compared to the parent compound kanamycin A. This demonstrates that dual acylation at the 1- and 6'-positions does not confer activity enhancement and instead attenuates potency [1].

Antibacterial activity Minimum Inhibitory Concentration (MIC) Mycobacterium smegmatis Structure-activity relationship

Chromatographic Differentiation: Relative Retention Time (RRT) of 1,6'-Di-HABA Kanamycin A vs. Amikacin and 1,3''-Di-HABA Kanamycin A

Under the chromatographic conditions specified in the European Pharmacopoeia monograph for Amikacin Sulfate, 1,6'-Di-HABA Kanamycin A (EP Impurity F) elutes with a characteristic relative retention time of approximately 0.89 relative to amikacin (RRT = 1.0), clearly differentiating it from the main API peak and from other named impurities [1][2].

HPLC impurity profiling Relative retention time Amikacin EP monograph Regioisomer separation

Regioisomeric Differentiation: 1,6'-Di-HABA Kanamycin A vs. 1,3''-Di-HABA Kanamycin A by Molecular Identity

Gunawardana et al. (1997) demonstrated that 1,6'-Di-HABA Kanamycin A and 1,3''-Di-HABA Kanamycin A, although sharing the identical molecular formula (C₂₆H₅₀N₆O₁₅) and molecular weight (686.71 Da), are distinguishable via their ¹H NMR and MS fragmentation patterns, confirming that the second HABA group is attached at the 6'-amino versus the 3''-amino position respectively [1]. These two regioisomers carry distinct CAS numbers (197909-67-4 vs. 197909-66-3) and are classified as separate EP impurities (Impurity F vs. Impurity 18) [2][3].

Regioisomer distinction EP impurity nomenclature Amikacin byproduct characterization Mass spectrometry identification

Purity Specification and Procurement-Grade Differentiation: 1,6'-Di-HABA Kanamycin A Reference Standard vs. Technical-Grade Kanamycin A

Commercially supplied 1,6'-Di-HABA Kanamycin A is certified at ≥95% purity (HPLC area-%) and is typically accompanied by a certificate of analysis (CoA) traceable to EP monograph specifications [1]. In the EP compendial method for Amikacin Sulfate, the acceptance criterion for Impurity F is set at NMT 1.0% of the main peak area, meaning the reference standard must be of sufficient purity and certified identity to enable reliable quantitation at this low threshold [1][2].

Reference standard certification EP impurity acceptance criteria Pharmaceutical quality control ISO 17034

Procurement-Driven Application Scenarios for 1,6'-Di-HABA Kanamycin A (Amikacin EP Impurity F)


Amikacin Sulfate API Impurity Profiling and EP Monograph Compliance Testing

QC laboratories performing release testing of amikacin sulfate drug substance use 1,6'-Di-HABA Kanamycin A as the certified reference standard for EP Impurity F. The compound's defined relative retention time (RRT ≈ 0.89) and established acceptance criterion (NMT 1.0%) are used to identify and quantify this specific di-acylated byproduct in the HPLC chromatogram of amikacin batches. Without this specific reference standard, Impurity F cannot be conclusively identified, and the EP system suitability requirement cannot be met [1].

Structure-Activity Relationship (SAR) Studies of Kanamycin A Acylation Site Effects on Antibacterial Potency

The near-complete loss of antimycobacterial activity observed with 1,6'-Di-HABA Kanamycin A (MIC 8–16 μg/mL vs. 1–3.2 μg/mL for kanamycin A against M. smegmatis MC2-155) makes this compound a valuable tool for SAR studies investigating how acylation at the 6'-position compromises ribosomal binding. Researchers can use this compound alongside amikacin (1-N-HABA, clinically active) and 1,3''-Di-HABA Kanamycin A to dissect the positional tolerance of aminoglycoside-modifying enzymes and the steric constraints of the ribosomal A-site decoding region .

HPLC-MSⁿ Method Development and Validation for Aminoglycoside Impurity Identification

Analytical chemists developing or transferring HPLC-MSⁿ methods for amikacin impurity profiling require the authentic 1,6'-Di-HABA Kanamycin A standard to establish retention time markers, mass spectral libraries (MS² and MS³ fragmentation patterns), and calibration curves. The compound's distinct acylation pattern at N-1 and N-6' produces a unique fragmentation fingerprint that differentiates it from co-eluting or isobaric impurities, as documented in the Wang et al. (2015) Chromatographia study [2].

Regulatory ANDA/NDA Submission Impurity Qualification

Generic amikacin manufacturers submitting Abbreviated New Drug Applications (ANDAs) are required to identify, quantify, and qualify all impurities present at levels ≥0.10% in the drug substance. 1,6'-Di-HABA Kanamycin A, as a named EP impurity with a defined acceptance criterion, must be purchased as a characterized reference standard to support structure elucidation (NMR, MS), spiking studies, and toxicological qualification if present above the identification threshold [3].

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